1-[(4-benzylpiperazin-1-yl)methyl]-5-bromo-1H-indole-2,3-dione
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Overview
Description
1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest for its potential antimicrobial and antifungal properties .
Preparation Methods
The synthesis of 1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps. One common synthetic route includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to be due to its ability to inhibit the function of certain enzymes in microbial cells, leading to cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE can be compared with other indole derivatives such as:
1-[4-(SUBSTITUTED)-PIPERAZIN-1-YLMETHYL]-1H-BENZOTRIAZOLE: This compound also exhibits antimicrobial activity but has a different core structure.
4-(3-(4-BENZYLPIPERAZIN-1-YL)PROPOXY)-7-METHOXY-3-SUBSTITUTED PHENYL-2H-CHROMEN-2-ONE: Similar in structure, this compound has shown significant antibacterial and antifungal activity.
The uniqueness of 1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE lies in its specific substitution pattern and the presence of both indole and piperazine moieties, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C20H20BrN3O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]-5-bromoindole-2,3-dione |
InChI |
InChI=1S/C20H20BrN3O2/c21-16-6-7-18-17(12-16)19(25)20(26)24(18)14-23-10-8-22(9-11-23)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
QUPZCMVSGPNWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Origin of Product |
United States |
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